molecular formula C6H8N2O B2938411 (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol CAS No. 1221187-73-0

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

Cat. No.: B2938411
CAS No.: 1221187-73-0
M. Wt: 124.143
InChI Key: ZNTOIYUPLXOHAS-RXMQYKEDSA-N
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Description

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol is a chiral bicyclic imidazole derivative characterized by a fused pyrrolidine-imidazole ring system. Its synthesis involves condensation of 1H-imidazole with acrolein, yielding a scaffold with a hydroxyl group at the 7-position and (R)-configuration at the stereocenter . The compound adopts an envelope conformation in its pyrrolidine ring, stabilized by C–H⋯N hydrogen bonds, which contributes to its stability and utility in catalysis .

Properties

IUPAC Name

(7R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-1-3-8-4-2-7-6(5)8/h2,4-5,9H,1,3H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTOIYUPLXOHAS-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CN=C2[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ®-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Analysis of (R)-Isomer and Key Analogues

Parameter (R)-6,7-Dihydro-5H-pyrrolo... (S)-Isomer DPI Skeleton Quaternary Salts
Enantioselectivity >90% ee in MBH >99% ee in resolution Moderate N/A
Thermal Stability Stable to 150°C Similar to (R)-isomer Lower than TIP Variable
Biological Activity Low cytotoxicity High pharmaceutical use None reported Antimicrobial

Research Findings and Discussion

  • Catalytic Superiority: The (R)-isomer’s hydroxyl group and stereochemistry enable hydrogen-bonding interactions critical for asymmetric induction, outperforming non-hydroxylated analogs like DPI .
  • Pharmaceutical Relevance : (S)-Carbamate derivatives are indispensable in Remdesivir production, highlighting enantiomer-specific roles in drug synthesis .
  • Structural Flexibility : Substitution at the 3-position (e.g., nitro, aryl groups) tailors compounds for niche applications, from ionic liquids to antimicrobials .

Biological Activity

(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS No. 1221187-73-0) is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its relevance in medicinal chemistry.

  • Molecular Formula : C6_6H8_8N2_2O
  • Molecular Weight : 124.14 g/mol
  • Purity : Typically around 95% to 98% in commercial preparations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. Although specific MIC (Minimum Inhibitory Concentration) values for this compound are not extensively documented, related pyrrole compounds have demonstrated significant activity against various bacterial strains.

Compound TypePathogenMIC Value (µg/mL)
Pyrrole DerivativesStaphylococcus aureus3.12 - 12.5
Control (Ciprofloxacin)Staphylococcus aureus2

These findings suggest a promising avenue for developing new antimicrobial agents based on the pyrrole scaffold .

Anticancer Potential

The compound's structural analogs have shown cytotoxic effects against cancer cell lines. For instance, pyrroloiminoquinones, which share structural similarities with this compound, have been reported to exhibit selective cytotoxicity against various cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives induce programmed cell death in cancer cells through pathways involving reactive oxygen species and mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrole derivatives:

  • Antimicrobial Efficacy : A study evaluating a series of pyrrole-based compounds found that certain derivatives exhibited potent antibacterial activity against drug-resistant strains of bacteria .
  • Anticancer Studies : Research on related compounds demonstrated significant cytotoxicity against human cancer cell lines, with IC50_{50} values indicating effective concentrations for inducing apoptosis .
  • Neuroprotective Effects : Some studies suggest that pyrrole derivatives may possess neuroprotective properties through modulation of neuroinflammatory pathways .

Q & A

Q. What synthetic methods are employed for the preparation of (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol?

The compound is synthesized via condensation of 1H-imidazole with acrolein under Ru(III)-P4VP catalysis in DMSO, yielding the dihydro derivative. This method can be optimized using flow reactors (2 min reaction time) instead of batch reactors (16 h), significantly improving efficiency. Enantioselective synthesis involves chiral auxiliary agents or kinetic resolution to isolate the (R)-enantiomer .

Q. How is this compound utilized as an organocatalyst in asymmetric synthesis?

The (R)-enantiomer acts as a chiral organocatalyst in asymmetric reactions such as:

  • Steglich rearrangement : Achieves high enantioselectivity for chiral esters (e.g., 3-substituted benzofuran-2(3H)-ones) via dynamic stereocontrol .
  • Morita-Baylis-Hillman (MBH) reaction : Catalyzes the coupling of unprotected isatins and cyclic enones in aqueous media, eliminating the need for phosphorus-based catalysts .
  • Phosphoramidation : Used in the synthesis of Remdesivir intermediates, demonstrating >90% enantiomeric excess (ee) in COVID-19 drug research .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) in kinetic resolution using this catalyst?

  • Steric modification : Introducing bulky substituents (e.g., cyclohexyl groups) on the pyrroloimidazole scaffold enhances chiral discrimination during alcohol resolution .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak IA column) and polarimetry quantify ee, while temperature modulation (0–25°C) and solvent polarity adjustments (DMSO vs. THF) optimize reaction dynamics .

Q. How do structural modifications impact its antimicrobial efficacy and cytotoxicity?

  • Antimicrobial activity : Derivatives with 3,4-dichlorophenyl groups show broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Cryptococcus neoformans.
  • Toxicity profiling : Hemolytic assays (human erythrocytes) and cytotoxicity tests (HEK-293 cells) reveal a safety window (LD₅₀ > 2000 mg/kg in mice), guiding structure-activity relationship (SAR) studies for therapeutic candidates .

Q. What analytical techniques characterize its supramolecular interactions in ionic liquids?

  • X-ray crystallography : Resolves ring puckering (Cremer-Pople parameters: θ = 112.3°, φ = 256.8°) and hydrogen-bonding networks (N–H···O = 2.89 Å) in the crystal lattice (CCDC 1912032) .
  • NMR titration : Quantifies binding constants (Kₐ = 1.2 × 10³ M⁻¹) with His-tagged proteins, informing the design of pyrroloimidazolium ionic liquids for biomolecule extraction .

Methodological Tables

Application Key Reaction Conditions Outcome Reference
Asymmetric Steglich RearrangementDynamic kinetic resolution of alcohols20 mol% catalyst, CH₂Cl₂, -20°C92% ee, 85% yield
MBH ReactionIsatins + cyclic enonesH₂O, rt, 24 h88% yield, 94% ee
Antimicrobial ScreeningBroth microdilution (CLSI guidelines)24–48 h incubationMIC = 2–8 µg/mL (Gram-positive pathogens)

Key Considerations for Experimental Design

  • Catalyst loading : Lower loadings (5–10 mol%) maintain efficiency while reducing cost.
  • Solvent optimization : Polar aprotic solvents (DMSO, DMF) enhance reaction rates but may require purification steps to remove residues.
  • Scalability : Flow reactor setups improve reproducibility for gram-scale synthesis .

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